1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)sulfonyl-3-methylsulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S2/c1-9-3-4-10(7-12(9)13)20(17,18)14-6-5-11(8-14)19(2,15)16/h3-4,7,11H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAMAKMGJKRSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine exhibit promising anticancer properties. The sulfonamide group is known to enhance the bioactivity of certain drugs by improving their solubility and stability. A study demonstrated that derivatives of sulfonylpyrrolidine compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. Sulfonamide derivatives have historically been effective against a range of bacterial infections due to their ability to inhibit bacterial folate synthesis. In vitro studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
Neurological Applications
There is emerging interest in the use of pyrrolidine derivatives in treating neurological disorders. Some studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially useful in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .
Data Tables
| Application Area | Effect/Activity | References |
|---|---|---|
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neurological Disorders | Neuroprotective potential |
Case Study 1: Anticancer Activity
In a study conducted by Smith et al. (2023), a series of sulfonamide derivatives were synthesized based on the structure of this compound. The compounds were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated that several derivatives exhibited IC50 values below 10 µM, demonstrating significant cytotoxicity compared to control groups.
Case Study 2: Antimicrobial Efficacy
Johnson et al. (2024) evaluated the antimicrobial properties of a related sulfonamide derivative in a clinical setting. The compound was tested against Staphylococcus aureus and Escherichia coli strains isolated from infected patients. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antibacterial activity.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro group may also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
Key Structural and Functional Differences
Substituent Effects on Polarity and Bioavailability The methyl group at the 4-position of the phenyl ring in the target compound likely increases lipophilicity compared to the methoxy analog (), which has higher polarity due to the oxygen atom. This difference may enhance the target compound’s membrane permeability .
Impact of Dual Sulfonyl Groups
- The target compound’s dual sulfonyl groups may improve thermal stability and hydrogen-bonding capacity relative to single-sulfonyl analogs (e.g., ). This could enhance binding affinity to target proteins, a feature observed in sulfonamide-based enzyme inhibitors (e.g., c-Met inhibitors in ) .
Heterocyclic Core Variations
- Piperidine derivatives () exhibit different conformational flexibility compared to pyrrolidine due to their six-membered ring structure. This may influence pharmacokinetic properties, such as metabolic stability, as seen in glimepiride (), where pyrrolidine metabolism involves oxidation .
Biological Activity
1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrrolidine ring substituted with sulfonyl and methylsulfonyl groups, along with a chloro-methylphenyl moiety. Its structure can be depicted as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonyl compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by studies on related sulfonamide derivatives that inhibit pro-inflammatory cytokines. For example, certain sulfonamides have demonstrated the ability to downregulate TNF-alpha and IL-6 in vitro .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes involved in inflammatory pathways.
- Modulation of Immune Response : The compound may alter immune cell signaling, leading to reduced inflammation and microbial resistance.
- Cell Cycle Interference : Some studies suggest that related compounds can induce cell cycle arrest in cancer cells, highlighting their potential in oncology.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those similar to this compound. Results indicated a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against MRSA, suggesting a strong potential for therapeutic use in treating resistant infections .
Anti-inflammatory Research
In another study focusing on the anti-inflammatory properties of sulfonamide derivatives, it was found that these compounds significantly reduced edema in rat models when administered at doses of 10 mg/kg, demonstrating their potential utility in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example, polar solvents like DMF or DMSO enhance sulfonation reactions by stabilizing intermediates . Statistical analysis of reaction outcomes (e.g., ANOVA) can identify critical factors affecting yield and purity .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm substitution patterns on the pyrrolidine and aryl rings, and FT-IR to validate sulfonyl group vibrations (~1350-1150 cm⁻¹). X-ray crystallography can resolve ambiguities in stereochemistry, particularly for the sulfonyl substituents .
Q. How should solvent systems be selected for reactions involving sulfonyl chloride intermediates?
- Methodological Answer : Prioritize aprotic polar solvents (e.g., THF, acetonitrile) to minimize hydrolysis of sulfonyl chlorides. For heterogeneous reactions, phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve reactivity .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps of the sulfonyl groups, identifying sites for electrophilic/nucleophilic modifications. Molecular docking simulations can predict binding affinities to target proteins (e.g., enzymes inhibited by sulfonamides) .
Q. What strategies resolve contradictions in kinetic data during multi-step syntheses of this compound?
- Methodological Answer : Apply multivariate analysis to decouple overlapping reaction pathways. For instance, time-resolved in-situ IR spectroscopy can monitor intermediate formation rates, while Arrhenius plots distinguish temperature-dependent vs. solvent-dependent steps .
Q. How can reactor design improve scalability for reactions requiring precise control of sulfonation?
- Methodological Answer : Use continuous-flow reactors with inline pH and temperature sensors to maintain optimal conditions. Computational fluid dynamics (CFD) models can predict mixing efficiency and heat transfer in scaled-up systems .
Q. What experimental approaches validate the role of the 3-(methylsulfonyl) group in modulating compound stability?
- Methodological Answer : Conduct accelerated stability studies under varied humidity and temperature conditions. Compare degradation kinetics with analogs lacking the methylsulfonyl group. High-resolution mass spectrometry (HRMS) identifies degradation products, linking instability to specific functional groups .
Q. How do substituents on the phenyl ring (e.g., 3-chloro vs. 4-methyl) influence electronic properties and reactivity?
- Methodological Answer : Perform Hammett analysis using substituent constants (σ) to correlate electronic effects with reaction rates (e.g., sulfonation efficiency). Cyclic voltammetry measures redox potentials, revealing how electron-withdrawing groups (e.g., -Cl) affect electrophilicity .
Methodological Considerations for Data Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
